molecular formula C11H20N2O4S B1212543 (1-Methylsulfonyl-4-piperidinyl)-(4-morpholinyl)methanone

(1-Methylsulfonyl-4-piperidinyl)-(4-morpholinyl)methanone

Cat. No. B1212543
M. Wt: 276.35 g/mol
InChI Key: WNVPROALADAWPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-methylsulfonyl-4-piperidinyl)-(4-morpholinyl)methanone is a piperidinecarboxamide.

Scientific Research Applications

Antiproliferative Activity

A study by Prasad et al. (2018) explored the synthesis of a related compound, which was evaluated for antiproliferative activity. The structure was characterized using various spectroscopic methods, and its molecular stability was linked to specific inter and intra-molecular hydrogen bonds.

Antimicrobial Activity

Mallesha and Mohana (2014) synthesized a series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluated their antimicrobial activities. Compounds exhibited good activity against pathogenic bacterial and fungal strains, suggesting potential for antimicrobial applications (Mallesha & Mohana, 2014).

Enzyme Inhibition and Therapeutic Potential

In a study by Abbasi et al. (2019), a series of compounds including morpholino methanone derivatives was synthesized. These compounds were screened for their inhibitory activity against α-glucosidase enzyme, demonstrating potential therapeutic applications.

Imaging Agent in Parkinson's Disease

Wang et al. (2017) synthesized a compound, HG-10-102-01, which includes a morpholino methanone structure. This compound was identified as a potential PET imaging agent for LRRK2 enzyme in Parkinson's disease, highlighting its application in medical imaging (Wang et al., 2017).

Vesicular Acetylcholine Transporter Imaging

Luo et al. (2018) synthesized sulfur-containing compounds targeting the vesicular acetylcholine transporter, with potential applications in brain imaging. These compounds exhibited high binding affinities and selective targeting, which could be useful in studying neurological conditions (Luo et al., 2018).

Corrosion Inhibition

A study by Singaravelu and Bhadusha (2022) investigated the use of a compound structurally related to (1-Methylsulfonyl-4-piperidinyl)-(4-morpholinyl)methanone for the prevention of corrosion on mild steel in an acidic medium. This highlights a potential application in materials science.

properties

Product Name

(1-Methylsulfonyl-4-piperidinyl)-(4-morpholinyl)methanone

Molecular Formula

C11H20N2O4S

Molecular Weight

276.35 g/mol

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C11H20N2O4S/c1-18(15,16)13-4-2-10(3-5-13)11(14)12-6-8-17-9-7-12/h10H,2-9H2,1H3

InChI Key

WNVPROALADAWPB-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCOCC2

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCOCC2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Methylsulfonyl-4-piperidinyl)-(4-morpholinyl)methanone
Reactant of Route 2
Reactant of Route 2
(1-Methylsulfonyl-4-piperidinyl)-(4-morpholinyl)methanone
Reactant of Route 3
Reactant of Route 3
(1-Methylsulfonyl-4-piperidinyl)-(4-morpholinyl)methanone
Reactant of Route 4
Reactant of Route 4
(1-Methylsulfonyl-4-piperidinyl)-(4-morpholinyl)methanone
Reactant of Route 5
Reactant of Route 5
(1-Methylsulfonyl-4-piperidinyl)-(4-morpholinyl)methanone
Reactant of Route 6
Reactant of Route 6
(1-Methylsulfonyl-4-piperidinyl)-(4-morpholinyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.